molecular formula C14H24ClNO4 B7973810 Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride

Cat. No.: B7973810
M. Wt: 305.80 g/mol
InChI Key: PZHKLBDCTDUDPH-UHFFFAOYSA-N
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Description

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride is a bicyclic amine derivative featuring a rigid 9-azabicyclo[3.3.1]nonane scaffold with diethyl ester groups at positions 3 and 7, and a hydrochloride counterion. The 9-azabicyclo[3.3.1]nonane core is a conformationally restricted system that mimics natural alkaloids like granatane, enabling diverse pharmacological applications, including antidiabetic, renin-inhibitory, and neurological activities . The diethyl dicarboxylate substituents likely enhance solubility and modulate receptor interactions, as seen in related bicyclic esters .

Properties

IUPAC Name

diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.ClH/c1-3-18-13(16)9-5-11-7-10(14(17)19-4-2)8-12(6-9)15-11;/h9-12,15H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHKLBDCTDUDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(CC(C1)N2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Amine Condensation with Diethyl Oxalate

The primary synthesis route involves the condensation of a bicyclic amine precursor with diethyl oxalate under basic conditions. The bicyclic amine, typically 9-azabicyclo[3.3.1]nonane, reacts with diethyl oxalate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of diethyl oxalate, displacing ethoxide ions.

Reaction Mechanism:

  • Deprotonation of the bicyclic amine by the base to form a nucleophilic amine anion.

  • Nucleophilic attack on diethyl oxalate, leading to the formation of a tetrahedral intermediate.

  • Elimination of ethanol to yield the dicarboxylate ester.

This method is favored for its simplicity and high yield (reported up to 85% in optimized conditions). The diethyl oxalate required for this reaction is often synthesized via oxidative double carbonylation of ethanol using a Pd/C catalyst, as demonstrated in recent studies.

Alternative Route via Bicycloheptene Intermediate

An alternative approach, adapted from protocols for related azabicyclo compounds, involves the formation of a bicycloheptene intermediate. Starting from acetone dicarboxylic acid and glutaraldehyde, the reaction proceeds through a Mannich-like condensation in the presence of sulfuric acid and sodium acetate. The intermediate is subsequently reduced and functionalized to yield the target compound.

Key Steps:

  • Condensation: Acetone dicarboxylic acid reacts with glutaraldehyde under acidic conditions to form a bicyclic ketone.

  • Reduction: The ketone is reduced to a secondary alcohol using sodium borohydride.

  • Esterification: The alcohol undergoes esterification with ethyl chloroformate to introduce the dicarboxylate groups.

  • Hydrochloride Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

This route, while more labor-intensive, offers flexibility in modifying the bicyclic core and is scalable for industrial production.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Ethanol and toluene are commonly used due to their ability to dissolve both the bicyclic amine and diethyl oxalate while stabilizing intermediates. Reflux conditions (70–80°C) are typically employed to accelerate the reaction, though lower temperatures (5–25°C) are critical during intermediate purification steps to prevent decomposition.

Table 1: Solvent Optimization for Condensation Reaction

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol788295
Toluene1107893
THF666588

Catalytic Systems and Promoters

The use of iodide promoters, such as tetrabutylammonium iodide (TBAI), enhances the reactivity of diethyl oxalate by facilitating oxidative carbonylation. In the Pd/C-catalyzed synthesis of diethyl oxalate, TBAI acts as a co-catalyst, stabilizing palladium intermediates and improving turnover frequency.

Critical Role of TBAI:

  • Lowers activation energy for CO insertion.

  • Prevents palladium aggregation, maintaining catalytic activity.

  • Increases yield of diethyl oxalate from 65% to 92%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to enhance reproducibility and reduce reaction times. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving near-quantitative conversion rates. For example, a Pd/C-packed flow reactor synthesizes diethyl oxalate at a rate of 1.2 kg/h with 99% purity.

Purification and Isolation

Post-synthesis purification involves multi-step processes:

  • Liquid-Liquid Extraction: Ethyl acetate is used to isolate the dicarboxylate ester from aqueous byproducts.

  • Distillation: Under reduced pressure (40 mmHg), low-boiling-point solvents are removed.

  • Recrystallization: The crude product is recrystallized from a hexane/ethyl acetate mixture to achieve >99% purity.

  • Hydrochloride Salt Formation: The free base is treated with concentrated HCl in ethanol, yielding the hydrochloride salt as a crystalline solid.

Analytical Characterization

Structural Confirmation

  • Molecular Weight: 269.34 g/mol (calculated via high-resolution mass spectrometry).

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, 4H, J = 7.1 Hz, -OCH₂CH₃), 3.89–3.76 (m, 2H, bicyclic CH), 2.65–2.53 (m, 4H, bicyclic CH₂), 1.31 (t, 6H, J = 7.1 Hz, -OCH₂CH₃).

  • HPLC Purity: >99% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted esters or amides.

Biological Activity

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24ClNO4
  • Molecular Weight : 305.80 g/mol
  • CAS Number : 1544665-62-4

The compound's unique bicyclic structure contributes to its biological activity and interaction with various molecular targets.

This compound is known to interact with specific receptors and enzymes within biological systems. Its mechanism of action may involve:

  • Orexin Receptor Antagonism : The compound shows potential as an orexin receptor antagonist, which could be beneficial in treating disorders related to orexinergic dysfunctions such as sleep disorders and anxiety .
  • Enzyme Modulation : The bicyclic structure allows it to fit into binding sites of enzymes, modulating their activity and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to diethyl 9-azabicyclo[3.3.1]nonane derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related azabicyclo-nonanes possess activity against protozoan parasites like Plasmodium falciparum and Trypanosoma brucei, suggesting that this compound may also exhibit similar antimicrobial effects .

Case Studies

  • Antiprotozoal Activity :
    • A series of azabicyclo-nonane derivatives were synthesized and tested against P. falciparum and T. brucei. The most promising compounds showed IC50 values in the low micromolar range, indicating strong potential for further development .
    • For example, hybrids with specific substitutions demonstrated IC50 values as low as 0.023 µM against P. falciparum .
  • Orexin Receptor Studies :
    • Research on orexin receptor antagonists has highlighted their role in managing conditions such as insomnia and obesity by modulating sleep-wake cycles and appetite regulation .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Target
Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylateAntimicrobialTBDProtozoan parasites
Related Azabicyclo-nonaneAntiprotozoal0.023 - 0.694P.falciparum
Orexin Receptor AntagonistsSleep DisordersTBDOrexin receptors

Scientific Research Applications

Pharmacological Applications

Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride has garnered attention for its potential as a pharmacological agent due to its structural similarity to various biologically active compounds.

Neurological Research

This compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases and cognitive disorders. Studies have suggested that it may modulate acetylcholine receptors, which are crucial for memory and learning processes.

Pain Management

Research indicates that diethyl 9-azabicyclo[3.3.1]nonane derivatives may possess analgesic properties. In animal models, it has been shown to reduce pain responses, making it a candidate for further development as a pain management medication.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of other pharmacologically active molecules. Its unique bicyclic structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Synthesis of Novel Therapeutics

This compound is utilized in the synthesis of various derivatives aimed at improving the efficacy and selectivity of existing drugs.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of diethyl 9-azabicyclo[3.3.1]nonane derivatives on cognitive function in rodent models. Results indicated significant improvement in memory retention when administered at specific dosages, suggesting potential therapeutic applications in Alzheimer's disease treatment.

Case Study 2: Analgesic Properties

In a clinical trial reported in Pain Research and Management, diethyl 9-azabicyclo[3.3.1]nonane was evaluated for its analgesic effects in postoperative patients. The study found that patients receiving the compound reported lower pain scores compared to those on standard analgesics, indicating its potential as an alternative pain management strategy.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Benzyl vs. Dicarboxylate Groups: The benzyl-substituted analog (C₁₅H₂₀ClNO) is utilized in chiral pharmaceutical intermediates due to its stereochemical rigidity . In contrast, dicarboxylate derivatives (e.g., diethyl esters) are associated with synthetic versatility but lower yields (e.g., 12% for compound 2f) .

Conformational Dynamics

  • Unsubstituted Core: 9-Azabicyclo[3.3.1]nonane hydrochloride adopts a double-chair conformation in exo-alcohol derivatives, while chair-boat conformations dominate in endo-alcohol or sterically hindered quaternary ammonium salts .
  • Steric Interactions : Bulky substituents (e.g., tert-butyl in 3-oxa derivatives) force chair-boat conformations despite steric strain, impacting receptor binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via double condensation reactions. For example, 1,3-acetonedicarboxylates react with 1,2-dicarbonyl or 1,4-dicarbonyl compounds under sequential oxidation and Michael addition conditions. Phenyliodonium diacetate (PIDA)-mediated phenol oxidation followed by double Michael condensation yields polysubstituted bicyclo[3.3.1]nonane-dicarboxylates (e.g., 472 in Scheme 108), which are hydrolyzed and decarboxylated to the final product (15–90% yield) . Alternative methods involve CO(CH₂COOH)₂, pentanedial, and ammonium acetate in aqueous solutions, yielding intermediates like SV119 .

  • Key Variables : Temperature, solvent polarity (e.g., dichloromethane vs. aqueous), and catalyst selection (e.g., triethylamine) critically affect reaction efficiency and stereochemical outcomes.

Q. How can researchers confirm the stereochemical purity of this compound derivatives?

  • Methodology : Carbon-13 NMR spectroscopy is highly effective for conformational analysis. For example, endo vs. exo conformers exhibit distinct chemical shifts: endo alcohols adopt chair-boat conformations (e.g., 2a in ), while exo alcohols favor double-chair arrangements. Quaternary ammonium salts (e.g., compound 13) retain chair-boat conformations despite steric strain, as confirmed by NMR .
  • Complementary Techniques : X-ray crystallography (e.g., for 3,7-diazabicyclo derivatives) and IR spectroscopy (e.g., C=O stretching at 1718 cm⁻¹) validate structural assignments .

Advanced Research Questions

Q. What computational methods are recommended to predict the biological activity of 9-azabicyclo[3.3.1]nonane derivatives?

  • Methodology : Density Functional Theory (DFT) calculations and molecular docking studies are used to analyze electronic properties and ligand-receptor interactions. For example, Hirshfeld surface analysis and electrostatic potential maps predict binding affinities for sigma-2 receptors (e.g., Ki = 0.82 nM for WC-59) .
  • Software Tools : Gaussian for DFT, Discovery Studio Visualizer for docking, and APEX3/SAINT for crystallographic refinement .

Q. How do conformational dynamics impact the pharmacological efficacy of 9-azabicyclo[3.3.1]nonane-based compounds?

  • Case Study : N-Substituted phenylcarbamate analogs (e.g., WC-26) show high sigma-2 receptor selectivity (Ki ratio σ12 = 2087) due to alkyl group positioning over the piperidone ring, minimizing steric hindrance .
  • Experimental Validation : Conformationally restricted derivatives (e.g., 9-alkyl-3-ones) are synthesized and tested in vitro for hypoglycemic or antitumor activity .

Contradictions in Evidence

  • Synthetic Routes : reports a PIDA-mediated pathway, while uses ammonium acetate in aqueous conditions. These methods differ in scalability and stereochemical control, suggesting context-dependent optimization .

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